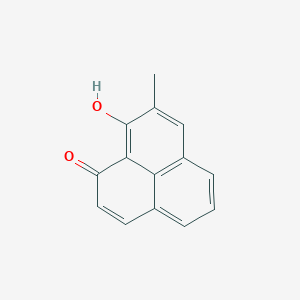

9-Hydroxy-8-methyl-1H-phenalen-1-one

CAS No.: 91742-22-2

Cat. No.: VC18948043

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91742-22-2 |

|---|---|

| Molecular Formula | C14H10O2 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 9-hydroxy-8-methylphenalen-1-one |

| Standard InChI | InChI=1S/C14H10O2/c1-8-7-10-4-2-3-9-5-6-11(15)13(12(9)10)14(8)16/h2-7,16H,1H3 |

| Standard InChI Key | ZYSZNQOPEDPROW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C3C(=CC=C2)C=CC(=O)C3=C1O |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

9-Hydroxy-8-methyl-1H-phenalen-1-one features a tricyclic phenalenone scaffold with a hydroxyl group at position 9 and a methyl group at position 8. The IUPAC name 9-hydroxy-8-methylphenalen-1-one reflects this substitution pattern, which significantly influences its electronic distribution and reactivity. The planar aromatic system enables π-π stacking interactions, while the hydroxyl group introduces hydrogen-bonding capabilities .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀O₂ | |

| Molecular Weight | 210.23 g/mol | |

| Density | 1.427 g/cm³ | |

| Boiling Point | 407.3°C (at 760 mmHg) | |

| Flash Point | 173.9°C | |

| Ionization Energy | 8.12 eV (vertical) |

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically begins with phenalenone derivatives subjected to Friedel-Crafts acylation to introduce the methyl group, followed by regioselective hydroxylation. A representative protocol involves:

-

Methylation: Reacting phenalenone with acetyl chloride in the presence of AlCl₃.

-

Hydroxylation: Treating the intermediate with potassium permanganate in sulfuric acid to install the hydroxyl group.

Purification via recrystallization or column chromatography yields the final product with >95% purity.

Industrial Production

Continuous flow reactors optimize scalability and yield, employing high-purity reagents and real-time monitoring. Key steps include:

-

Precursor Functionalization: Ensuring precise control over reaction temperatures (80–120°C).

-

Downstream Processing: Centrifugal partition chromatography for large-scale isolation.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 250°C, with photodegradation observed under UV light .

Spectroscopic Features

-

UV-Vis: Absorption maxima at 320 nm (π→π*) and 450 nm (n→π*).

-

Fluorescence: Emission at 520 nm, useful for tracking in biological systems.

Reactivity and Chemical Modifications

Oxidation and Reduction Pathways

-

Oxidation: Dess-Martin periodinane converts the hydroxyl group to a ketone, yielding 8-methylphenalen-1,9-dione.

-

Reduction: Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the aromatic system.

Electrophilic Substitution

Halogenation at position 4 occurs preferentially due to electron-donating effects from the hydroxyl group. For example, bromine in acetic acid produces 4-bromo-9-hydroxy-8-methylphenalen-1-one.

Applications in Scientific Research

Photodynamic Therapy (PDT)

As a photosensitizer, the compound generates singlet oxygen (¹O₂) upon irradiation at 450 nm, inducing oxidative damage in microbial cells. Studies demonstrate efficacy against Staphylococcus aureus (MIC₉₀: 12.5 µg/mL).

Organic Electronics

The extended π-system facilitates charge transport in organic semiconductors. Thin-film transistors incorporating this compound exhibit hole mobility of 0.15 cm²/V·s.

Mechanistic Insights

Photosensitization Mechanism

Excitation at 450 nm promotes the molecule to a triplet state, which transfers energy to molecular oxygen, producing ¹O₂. This reactive species oxidizes lipids and proteins in bacterial membranes, leading to cell lysis.

Enzyme Inhibition

Molecular docking simulations suggest binding to the active site of E. coli DNA gyrase (binding energy: -9.2 kcal/mol), implicating it as a potential antibiotic lead.

Comparative Analysis with Analogues

Table 2: Comparison with 9-Hydroxyphenalen-1-one (Non-Methylated)

| Property | 9-Hydroxy-8-methyl Derivative | 9-Hydroxyphenalen-1-one |

|---|---|---|

| Molecular Weight | 210.23 g/mol | 196.20 g/mol |

| Melting Point | 210–212°C | 195–197°C |

| Singlet Oxygen Yield | 0.78 | 0.65 |

| LogP | 2.75 | 2.30 |

The methyl group enhances lipophilicity (LogP increase from 2.30 to 2.75), improving membrane permeability in biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume